Debrisoquine

Descripción general

Descripción

Debrisoquine is an antihypertensive agent that gained prominence as a pharmacogenetic probe due to its polymorphic metabolism mediated by cytochrome P450 2D6 (CYP2D6). Administered as a racemic mixture, its primary metabolite, 4-hydroxythis compound, is formed via CYP2D6-mediated hydroxylation at the alicyclic C4 position . This compound’s metabolic ratio (MR; urinary this compound/4-hydroxythis compound) distinguishes extensive metabolizers (EMs, MR < 1.0) from poor metabolizers (PMs, MR > 12.6), reflecting genetic variations in CYP2D6 activity . Beyond its clinical use, this compound serves as a critical tool for studying CYP2D6 polymorphisms, which impact the metabolism of ~25% of clinically used drugs .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La debrisoquina se puede sintetizar mediante la ciclización de derivados de la guanidina. Un método común implica la reacción de la guanidina con 3,4-dihidroisoquinolina en condiciones específicas para formar debrisoquina. La reacción normalmente requiere un catalizador y una temperatura controlada para asegurar la formación correcta del compuesto .

Métodos de producción industrial

En entornos industriales, la producción de debrisoquina implica síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. Esto a menudo incluye el uso de reactores de alta presión y sistemas de flujo continuo para mantener condiciones de reacción consistentes y mejorar la eficiencia .

Análisis De Reacciones Químicas

Tipos de reacciones

La debrisoquina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: La debrisoquina se puede oxidar para formar metabolitos hidroxilados, principalmente 4-hidroxidebrisoquina.

Reducción: En ciertas condiciones, la debrisoquina se puede reducir, aunque esto es menos común.

Sustitución: La debrisoquina puede participar en reacciones de sustitución, particularmente involucrando su parte de guanidina

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen las enzimas citocromo P450 en sistemas biológicos.

Reducción: Los agentes reductores como el hidruro de aluminio y litio se pueden utilizar en entornos de laboratorio.

Sustitución: Se pueden utilizar varios nucleófilos para sustituir el grupo guanidina en condiciones apropiadas

Productos principales formados

El producto principal de la oxidación de la debrisoquina es la 4-hidroxidebrisoquina, que es un metabolito principal que se excreta en la orina. También se pueden formar otros metabolitos menores dependiendo de las condiciones específicas de la reacción .

Aplicaciones Científicas De Investigación

Clinical Applications

Antihypertensive Treatment:

Debrisoquine functions as an antihypertensive drug by acting at the sympathetic neuroeffector junction, inhibiting norepinephrine release and consequently reducing blood pressure. It achieves this without causing parasympathetic blockade, making it effective in managing hypertension in patients .

Pharmacokinetics and Metabolism:

The metabolism of this compound is primarily mediated by cytochrome P4502D6 (CYP2D6), which plays a crucial role in determining the drug's efficacy and safety profile. Variations in the CYP2D6 gene result in different metabolic phenotypes: extensive metabolizers (EM) and poor metabolizers (PM). This genetic variability can impact therapeutic outcomes and risk profiles for conditions such as lung cancer .

Pharmacogenetics

Metabolic Phenotyping:

this compound is often used as a probe drug to assess CYP2D6 metabolic phenotypes. The ratio of this compound to its primary metabolite, 4-hydroxythis compound, in urine serves as a biomarker for determining an individual's metabolic capacity .

Case Studies:

- A study involving 1526 men and 1539 women demonstrated a correlation between the this compound oxidation phenotype and environmental factors, highlighting its utility in personalized medicine .

- Research indicated that extensive metabolizers of this compound had a higher risk of developing lung cancer compared to poor metabolizers, emphasizing the importance of genetic testing in predicting drug responses and associated risks .

Research Applications

Drug Interaction Studies:

this compound has been utilized in studies assessing drug interactions, particularly those involving CYP2D6 substrates. For instance, quinidine administration can convert extensive metabolizers to poor metabolizers temporarily, allowing researchers to explore the implications of altered metabolism on drug efficacy .

Development of Analytical Methods:

Recent advancements have focused on developing reliable analytical methods for measuring this compound levels in biological samples. High-performance liquid chromatography (HPLC) with ultraviolet detection has been established as an effective technique for quantifying this compound and its metabolites .

Data Tables

The following table summarizes key findings related to the applications of this compound:

Mecanismo De Acción

La debrisoquina actúa en la unión neuroefectora simpática inhibiendo la liberación y distribución de norepinefrina. Es captada por los transportadores de norepinefrina y se concentra en las vesículas de neurotransmisores, reemplazando la norepinefrina. Esto lleva a un agotamiento gradual de las reservas de norepinefrina en las terminaciones nerviosas, lo que da como resultado una reducción de la presión arterial .

Comparación Con Compuestos Similares

Structural and Functional Analogues

Debrisoquine belongs to the guanidine class of antihypertensives, sharing structural similarities with guanethidine and bethanidine. However, its isoquinoline backbone differentiates it from these agents. For example:

- Guanethidine: Lacks the isoquinoline moiety and primarily inhibits norepinephrine release via adrenergic neuron blockade .

- Quinapril: A non-guanidine angiotensin-converting enzyme (ACE) inhibitor with an isoquinoline core but distinct mechanism (ACE inhibition vs. adrenergic blockade) .

Metabolic Pathways and Enzyme Specificity

This compound’s metabolism is uniquely dependent on CYP2D6, unlike other guanidine derivatives. Key comparisons:

- Sparteine: Another CYP2D6 substrate used to assess polymorphism, but metabolized to lupanine derivatives rather than hydroxylated products .

- Desmethylimipramine : A tricyclic antidepressant hydroxylated by CYP2D6, but its metabolism lacks the regioselectivity seen in this compound (e.g., 4-, 7-hydroxylation) .

This compound undergoes multi-site hydroxylation (aromatic 5-, 6-, 7-, 8-positions and alicyclic 4-position), with 4-hydroxythis compound accounting for >60% of metabolites in EMs . By contrast, phenacetin (a CYP1A2 substrate) is O-deethylated without involvement of CYP2D6 .

Pharmacogenetic Relevance

- TMPRSS2 Inhibition : Unlike pentamidine and propamidine (bulky TMPRSS2 inhibitors), this compound’s small size (175.2 g/mol) allows moderate inhibition with higher ligand efficiency (0.42 vs. 0.31–0.33 (kcal/mol)/heavy atom) .

- CYP2D6 Phenotyping: this compound’s MR reliably identifies CYP2D6 activity, whereas dextromethorphan (another probe) is less specific due to additional CYP3A4 metabolism .

Clinical and Population Variability

- Ethnic Differences : The PM frequency is 3.2% in Finns vs. 8.6% in Lapps, contrasting with 5–10% in Caucasians . Chinese EMs exhibit lower 4-hydroxylation capacity than Caucasians, linked to CYP2D6*10 allele prevalence .

- Drug-Drug Interactions : Quinidine potently inhibits this compound’s 4- and 7-hydroxylation in both Chinese and Caucasians, unlike paroxetine (CYP2D6 inhibitor with slower onset) .

Key Research Findings

- Novel Metabolites: 3,4-Dehydrothis compound, a secondary metabolite from 4-hydroxythis compound, contributes to MR variability in CYP2D61/1 genotypes .

- Enzyme Redundancy: Wild-type mice (CYP2D6-deficient) mimic human PMs, while CYP2D6-humanized mice replicate EM phenotypes, confirming CYP2D6’s exclusivity in this compound metabolism .

- Lack of Cancer Link: No association between this compound metabolism and lung cancer risk was found in a case-control study (OR = 0.6; 95% CI: 0.3–1.2) .

Actividad Biológica

Debrisoquine is an antihypertensive medication primarily used to treat high blood pressure. Its metabolism is predominantly mediated by the cytochrome P450 enzyme CYP2D6, which exhibits significant genetic polymorphism among individuals, leading to variations in drug metabolism and response. This article explores the biological activity of this compound, focusing on its metabolic pathways, genetic factors influencing its metabolism, and clinical implications.

Metabolism of this compound

This compound is metabolized to 4-hydroxythis compound through the action of CYP2D6. The metabolic capacity of this enzyme varies widely among individuals due to genetic polymorphisms. These variations can categorize individuals into different metabolic phenotypes:

- Poor Metabolizers (PM) : Individuals with two non-functional alleles of CYP2D6, leading to significantly reduced drug metabolism.

- Extensive Metabolizers (EM) : Individuals with one functional allele, resulting in normal metabolism.

- Ultrarapid Metabolizers (UM) : Individuals with multiple copies of functional alleles, leading to increased metabolism of this compound.

Genetic Variability

A study involving Swedish populations demonstrated that approximately 7% of Caucasians are poor metabolizers due to deficient CYP2D6 alleles. Conversely, about 40% of those with a metabolic ratio (MR) ≤ 0.1 were found to have duplicated or amplified CYP2D6 genes, indicating ultrarapid metabolism .

| Metabolic Phenotype | CYP2D6 Genotype | Metabolic Activity |

|---|---|---|

| Poor Metabolizer | homozygous non-functional alleles | Very low |

| Extensive Metabolizer | one functional allele | Normal |

| Ultrarapid Metabolizer | multiple functional alleles | High |

Clinical Implications

The variability in this compound metabolism has significant clinical implications. Poor metabolizers are at risk for adverse drug reactions due to higher plasma concentrations of the drug, while ultrarapid metabolizers may require higher doses for therapeutic efficacy.

Case Studies

- Lung Cancer Association : A case-control study investigated the association between this compound metabolic phenotype and lung cancer risk. It was found that extensive metabolizers had a higher risk compared to poor metabolizers . This suggests that genetic differences in drug metabolism could influence susceptibility to certain cancers.

- Drug Interactions : Research has highlighted potential interactions between this compound and other medications, particularly those also metabolized by CYP2D6. For instance, co-administration with quinidine can inhibit the metabolism of this compound, leading to increased plasma levels and potential toxicity .

Pharmacogenetic Testing

Given the implications of genetic variability in drug response, pharmacogenetic testing for CYP2D6 polymorphisms is increasingly recommended. This testing can guide clinicians in personalizing treatment plans based on an individual's metabolic profile.

Q & A

Basic Research Questions

Q. What methodological considerations are critical for quantifying debrisoquine and 4-hydroxythis compound in urine to assess CYP2D6 activity?

A validated HPLC-F (high-performance liquid chromatography with fluorescence detection) method is recommended. Key steps include:

- Sample Preparation : Alkalinize urine (pH 9.0) and extract using a dichloromethane-isopropanol mixture. Concentrate the organic phase under nitrogen .

- Calibration : Use spiked urine samples with this compound (D) and 4-hydroxythis compound (4-OHD) to establish linear ranges (390–6,240 ng/ml for D; 750–12,000 ng/ml for 4-OHD) .

- Validation : Assess recovery rates (85% for D, 80% for 4-OHD) and precision (intra-/interassay CV <8.2%) .

- Urine Collection : Simplify to 8-hour windows (0–4 h, 4–8 h) for phenotyping without compromising metabolic ratio (MR) accuracy .

Q. How is the metabolic ratio (MR) calculated to classify CYP2D6 phenotypes, and what thresholds define poor vs. extensive metabolizers?

MR = (Urinary D / Urinary 4-OHD) × 100. Thresholds:

- Poor Metabolizers (PM) : MR >12.5 .

- Extensive Metabolizers (EM) : MR ≤12.5 . Alternative metrics include the recovery ratio (RR = 4-OHD/[D + 4-OHD]), with RR >0.12 indicating EM status .

Q. What experimental protocols are standard for validating CYP2D6 activity in human studies?

Administer 10 mg oral this compound sulfate after fasting, collect urine over 24 hours, and measure D/4-OHD excretion. Key pharmacokinetic parameters:

- Fraction Excreted (Fel) : EM volunteers excrete ~6.4% D and 31.9% 4-OHD .

- Plasma AUC Ratios : AUC(D)/AUC(4-OHD) correlates strongly (rₛ=0.95) with urinary MR, enabling phenotype-genotype linkage .

Advanced Research Questions

Q. How does CYP2D6 gene amplification influence this compound pharmacokinetics, and how can this be modeled in population studies?

Ultrarapid metabolizers (UM) with CYP2D6L gene amplification (e.g., 12 copies) exhibit:

- Plasma AUC : this compound AUC(0–8h) decreases 22-fold compared to PM, while 4-OHD AUC increases 17-fold .

- Urinary Recovery : Near-zero D excretion in UMs with ≥13 gene copies . Genotyping via XbaⅠ pulsed-field gel electrophoresis or EcoRI RFLP identifies UM haplotypes for precision dosing .

Q. What in vitro models are emerging to study this compound metabolism, and how do they address interspecies variability?

Human liver organoids (TELi) implanted in mice demonstrate functional CYP2D6 activity:

- Xenobiotic Metabolism : Post-debrisoquine administration, mouse serum shows elevated human-specific 4-OH-debrisoquine, confirming organoid metabolic competence .

- Advantages : Avoids species-specific metabolic discrepancies seen in rodent models .

Q. How do CYP2D6 polymorphisms modify lung cancer risk, and what mechanistic hypotheses explain this association?

Extensive metabolizers (EM) have 6.1× higher lung cancer risk (95% CI: 2.2–17.1) than PMs. Proposed mechanisms:

- Carcinogen Activation : CYP2D6 may bioactivate tobacco-derived procarcinogens (e.g., nitrosamines) .

- Racial Variability : Adjusted odds ratios differ (Blacks: 4.5; Whites: 10.2), suggesting gene-environment interactions .

Q. What pharmacokinetic challenges arise when studying this compound in populations with heterogeneous CYP2D6 alleles?

- Gene-Dose Effects : Plasma D levels scale inversely with functional gene copies (e.g., AUC(0–8h) ratio = 22:7:1 for 0, 2, 13 genes) .

- Nonlinear Elimination : Post-8h plasma fluctuations complicate half-life estimation; use urinary MR for stable phenotyping .

Q. Methodological Resources

- Analytical Standards : Use metoprolol as an internal control for HPLC-F .

- Genotyping Protocols : Combine PCR-RFLP and Southern blotting to detect CYP2D6 amplifications .

- Ethnic Considerations : Stratify cohorts by race to account for differential allele frequencies (e.g., CYP2D62 prevalence in Caucasians) .

Propiedades

IUPAC Name |

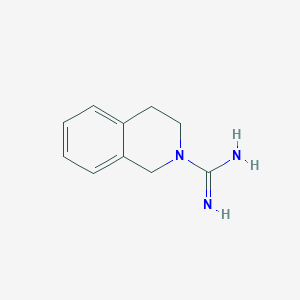

3,4-dihydro-1H-isoquinoline-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c11-10(12)13-6-5-8-3-1-2-4-9(8)7-13/h1-4H,5-7H2,(H3,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWPGJSVJDAJRLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022885 | |

| Record name | Debrisoquin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Debrisoquine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006543 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1131-64-2 | |

| Record name | Debrisoquine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1131-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Debrisoquine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001131642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Debrisoquine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04840 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Debrisoquin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Debrisoquine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.155 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEBRISOQUIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X31CDK040E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Debrisoquine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006543 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

278-280 °C, 278 - 280 °C | |

| Record name | Debrisoquine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04840 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Debrisoquine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006543 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.